molecular formula C7H8BrN3 B1342365 1-(3-Bromophenyl)guanidine CAS No. 870780-73-7

1-(3-Bromophenyl)guanidine

Cat. No.: B1342365
CAS No.: 870780-73-7
M. Wt: 214.06 g/mol
InChI Key: UPCKPUWKMOWDFJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)guanidine is an organic compound with the molecular formula C7H8BrN3 It is a derivative of guanidine, featuring a bromine atom attached to the phenyl ring

Mechanism of Action

Target of Action

1-(3-Bromophenyl)guanidine has been found to have potent antiamastigote activity against Leishmania amazonensis . The primary target of this compound is the Leishmania cysteine protease , which plays a crucial role in the survival and virulence of the parasite.

Mode of Action

The compound interacts with the Leishmania cysteine protease, inhibiting its activity . This interaction disrupts the normal functioning of the parasite, leading to its death. The exact molecular mechanism of this interaction is still under investigation.

Biochemical Pathways

The inhibition of the Leishmania cysteine protease disrupts the parasite’s protein degradation pathway . This disruption affects the parasite’s ability to process proteins, which is essential for its survival and proliferation. The downstream effects of this disruption are still being studied.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of the Leishmania cysteine protease by this compound leads to the death of the parasite . This results in a decrease in the parasite load in the host, alleviating the symptoms of leishmaniasis. The compound has also been found to exhibit low toxicity in organs and cells , suggesting that it may have a good safety profile.

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)guanidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. The compound’s interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its binding to target molecules .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound can form stable complexes with its targets, resulting in changes in their activity. For example, it may inhibit enzymes by occupying their active sites or by inducing conformational changes that reduce their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it may be metabolized through phase I and phase II reactions, resulting in the formation of different metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biological effects .

Chemical Reactions Analysis

1-(3-Bromophenyl)guanidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The guanidine moiety can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.

Scientific Research Applications

Comparison with Similar Compounds

1-(3-Bromophenyl)guanidine can be compared to other guanidine derivatives, such as:

    1-Phenylguanidine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(4-Bromophenyl)guanidine: Similar structure but with the bromine atom in a different position, potentially affecting its chemical and biological properties.

    1-(3-Chlorophenyl)guanidine: Substitutes chlorine for bromine, which can influence its reactivity and interactions.

Properties

IUPAC Name

2-(3-bromophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCKPUWKMOWDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607055
Record name N''-(3-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870780-73-7
Record name N''-(3-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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